molecular formula C18H16N2O2 B4430274 2-(2-naphthyloxy)-N-3-pyridinylpropanamide

2-(2-naphthyloxy)-N-3-pyridinylpropanamide

Cat. No. B4430274
M. Wt: 292.3 g/mol
InChI Key: KJJWJJPDQWHSKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-naphthyloxy)-N-3-pyridinylpropanamide, also known as NPPB, is a chemical compound that has been extensively studied for its scientific research applications. NPPB is a potent inhibitor of chloride channels and has been used to study the physiological and biochemical effects of these channels in various biological systems.

Scientific Research Applications

2-(2-naphthyloxy)-N-3-pyridinylpropanamide has been widely used in scientific research to study the physiological and biochemical effects of chloride channels. Chloride channels play a crucial role in various biological systems, including the nervous system, cardiovascular system, and respiratory system. This compound has been used to study the role of chloride channels in these systems and their potential as therapeutic targets.

Mechanism of Action

2-(2-naphthyloxy)-N-3-pyridinylpropanamide is a potent inhibitor of chloride channels, specifically the Ca2+-activated chloride channels (CaCCs). This compound binds to the pore of the channel and blocks the movement of chloride ions through the channel. This inhibition of chloride channels has been shown to have various physiological and biochemical effects.
Biochemical and Physiological Effects:
The inhibition of chloride channels by this compound has been shown to have various physiological and biochemical effects. This compound has been shown to reduce the contraction of smooth muscle cells, decrease the secretion of mucus, and inhibit the proliferation of cancer cells. This compound has also been shown to have anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

2-(2-naphthyloxy)-N-3-pyridinylpropanamide has several advantages for lab experiments. It is a potent and specific inhibitor of chloride channels, making it an ideal tool for studying the role of chloride channels in various biological systems. This compound is also relatively stable and has a long shelf life. However, this compound has some limitations for lab experiments. It is a toxic compound and requires careful handling. This compound can also inhibit other ion channels, such as potassium channels, at high concentrations, which can complicate the interpretation of results.

Future Directions

There are several future directions for research on 2-(2-naphthyloxy)-N-3-pyridinylpropanamide. One area of research is the development of more specific inhibitors of chloride channels. Another area of research is the identification of the specific chloride channels that are inhibited by this compound in different biological systems. Additionally, the therapeutic potential of this compound for various diseases, such as asthma and cancer, is an area of active research. Finally, the use of this compound as a tool for studying the physiological and biochemical effects of chloride channels in vivo is an area of future research.

properties

IUPAC Name

2-naphthalen-2-yloxy-N-pyridin-3-ylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O2/c1-13(18(21)20-16-7-4-10-19-12-16)22-17-9-8-14-5-2-3-6-15(14)11-17/h2-13H,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJJWJJPDQWHSKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CN=CC=C1)OC2=CC3=CC=CC=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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